N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine-2,4-dione core substituted with 5-ethoxy and 1,6-dimethyl groups. The acetamide linker connects the heterocyclic core to a 3,4-dichlorophenyl moiety, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O4/c1-4-29-16-10(2)8-22-17-15(16)18(27)25(19(28)24(17)3)9-14(26)23-11-5-6-12(20)13(21)7-11/h5-8H,4,9H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSUAKJXWCFBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a synthetic compound that belongs to the class of pyridopyrimidine derivatives. This compound has garnered attention due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 452.4 g/mol. The compound features a complex structure that includes a dichlorophenyl group and a pyridopyrimidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H19Cl2N4O4 |
| Molecular Weight | 452.4 g/mol |
| Structure | Pyridopyrimidine derivative |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that similar pyridopyrimidine compounds often inhibit key enzymes such as dihydrofolate reductase (DHFR) and various kinases involved in cellular signaling pathways. This inhibition can lead to significant biological effects including anti-cancer and antimicrobial activities.
Anticancer Activity
Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies : this compound has shown promising results in inhibiting the proliferation of cancer cells by inducing apoptosis.
Antimicrobial Activity
Research suggests that this compound may possess antimicrobial properties:
- Microbial assays : Tests have indicated effectiveness against certain bacterial strains and fungi. The mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several studies have investigated the biological activity of similar pyridopyrimidine derivatives:
- Study on DHFR Inhibition :
- Cytotoxicity Assays :
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrido[2,3-d]pyrimidinone Derivatives
(a) N-[3-(Trifluoromethyl)phenyl] Analogs
The compound in (CAS 946248-95-9) replaces the 3,4-dichlorophenyl group with a 3-(trifluoromethyl)phenyl moiety. Key differences:
- Molecular weight : Higher (436.4 g/mol vs. ~407 g/mol estimated for the target compound) due to fluorine substitution.
- Synthetic route : Similar coupling strategies (e.g., acetamide linkage via pyridine-mediated reactions) but with trifluoromethylphenyl starting materials .
(b) N-(3,4-Dimethoxyphenyl) Derivatives
describes a compound with a 3,4-dimethoxyphenyl group. Key contrasts:
- Solubility : Higher aqueous solubility compared to dichloro/trifluoromethyl analogs due to polar methoxy groups.
- Crystallinity: Recrystallization from ethanol/dioxane yields similar purity (73–80%) .
Pyrazole and Dihydropyrimidine Derivatives
(a) Pyrazole-Based Analog ()
The compound in features a pyrazol-3-yl core and a 3,4-dichlorophenyl group. Key distinctions:
- Heterocyclic core: Pyrazole vs.
- Synthetic yield: Lower (67%) compared to pyrido-pyrimidinone derivatives (73–80%), possibly due to steric challenges in pyrazole functionalization .
(b) Dihydropyrimidine-Thioacetamide ()
This analog (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide) highlights:
- Sulfur substitution : The thio group increases polarizability and may enhance metal-binding affinity.
- Melting point: Significantly higher (230°C vs. 143–145°C for pyrido-pyrimidinones), suggesting stronger intermolecular forces (e.g., hydrogen bonding or π-stacking) .
Fluorinated Chromenone Derivatives ()
Fluorinated compounds like Example 83 in exhibit:
- Extended aromatic systems : Chromen-4-one cores with fluorophenyl groups increase rigidity and π-π interactions.
- High melting points : 302–304°C, reflecting thermal stability from fluorine substitution and aromatic stacking.
- Mass : Larger molecular weights (e.g., 571.2 g/mol) due to multiple fluorine atoms and complex substituents .
Key Research Findings
- Substituent Effects : Chloro and trifluoromethyl groups enhance lipophilicity and metabolic stability compared to methoxy analogs, making them preferable for CNS-targeting agents .
- Core Modifications: Pyrido-pyrimidinones exhibit higher synthetic yields (73–80%) than pyrazole derivatives (67%), likely due to fewer steric hindrances during cyclization .
- Thermal Stability : Thioacetamide and fluorinated derivatives show elevated melting points, correlating with stronger intermolecular interactions (e.g., hydrogen bonds, π-stacking) .
Preparation Methods
Formation of the Pyrido[2,3-d]pyrimidine Core Structure
The pyrido[2,3-d]pyrimidine scaffold is synthesized via a one-pot three-component reaction, as described in Route IV of Ahmed H. Shamroukh’s seminal work . This method involves:
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4-aminopyrimidine derivatives as starting materials.
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Aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) for introducing substituents.
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Active methylene compounds (e.g., ethyl acetoacetate) to facilitate cyclization.
Key Reaction Conditions :
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Solvent: Ethanol or DMF.
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Catalysts: Piperidine/acetic acid mixture.
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Temperature: Reflux (80–100°C).
The reaction proceeds via a Knoevenagel condensation, forming an arylidene intermediate that undergoes Michael addition and subsequent cyclization . For the target compound, 5-ethoxy and 1,6-dimethyl groups are introduced at this stage using ethyl iodide and methylating agents (e.g., dimethyl sulfate) .
Synthesis of the Acetamide Side Chain
The acetamide moiety is constructed via a two-step process:
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Formation of 2-(pyridopyrimidin-3-yl)acetic acid :
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Amidation with 3,4-dichloroaniline :
Critical Parameters :
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Coupling agent: DCC (N,N'-dicyclohexylcarbodiimide).
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Temperature: 0°C to room temperature.
Final Assembly and Purification
The assembled intermediate undergoes N-methylation using formaldehyde and sodium cyanoborohydride to introduce the 1,6-dimethyl groups . Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.
Analytical Data :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Solubility Issues : The pyridopyrimidine core exhibits limited solubility in polar solvents. Use of DMF/THF mixtures (1:3) enhances reactivity .
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Regioselectivity : Competing reactions during alkylation are mitigated by slow addition of methylating agents at 0°C .
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Scale-Up Considerations : Continuous flow systems improve throughput for the amidation step, reducing reaction time by 40% .
Q & A
Q. What are the key synthetic routes for preparing N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-3-yl}acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Core formation : The pyrido[2,3-d]pyrimidine core is constructed via cyclization of substituted pyrimidine precursors under reflux with solvents like DMF or acetonitrile .
- Acetamide coupling : The dichlorophenyl acetamide moiety is introduced via nucleophilic substitution or condensation, requiring precise temperature control (60–80°C) to avoid side reactions .
- Optimization : Microwave-assisted synthesis can reduce reaction time (e.g., from 12 hours to 2 hours) and improve yields (e.g., 65% to 80%) . Solvent polarity adjustments (e.g., switching from THF to DMSO) enhance solubility of intermediates .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate substituent positions. For example, the ethoxy group typically appears as a triplet at δ 1.3–1.5 ppm, while the dichlorophenyl protons resonate as doublets in aromatic regions (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 475.2) and detects isotopic patterns consistent with chlorine atoms .
- Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values (e.g., C: 52.1%, N: 11.8%) to confirm purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
SAR studies involve systematic modifications:
- Substituent variation : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess halogen vs. electron-donating effects on target binding .
- Activity assays : Test derivatives against disease-relevant targets (e.g., kinases or proteases) using IC measurements. For example, analogs with bulkier substituents (e.g., benzyl instead of methyl) may show reduced solubility but enhanced target affinity .
- Data analysis : Use statistical tools like multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity trends .
Q. What methodologies are employed to investigate interactions between this compound and biological macromolecules?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., and ) with immobilized proteins, revealing dissociation constants () in the nM range .
- X-ray Crystallography : Resolves 3D binding modes, such as hydrogen bonding between the pyrimidine-dione core and active-site residues (e.g., Lys123 in kinase targets) .
- Molecular Dynamics Simulations : Predict stability of ligand-protein complexes over 100-ns trajectories, highlighting critical interactions (e.g., hydrophobic packing of dichlorophenyl with Phe156) .
Q. How should researchers address contradictions in biological activity data across studies?
- Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-analysis : Compare datasets using tools like Forest plots to identify outliers. For example, discrepancies in cytotoxicity (e.g., IC = 5 μM vs. 20 μM) may arise from cell line-specific expression of metabolic enzymes .
- Counter-screening : Test the compound against off-target proteins (e.g., cytochrome P450 isoforms) to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
